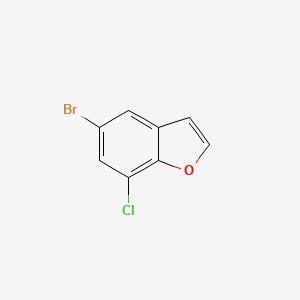

5-Bromo-7-chlorobenzofuran

Overview

Description

5-Bromo-7-chlorobenzofuran is a compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance that is stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 5-Bromo-7-chlorobenzofuran involves multi-step reactions. One method involves the use of potassium carbonate and N,N-dimethyl-formamide at 140°C in an inert atmosphere, followed by the addition of polyphosphonic acid in toluene . Another method involves the use of palladium bis [bis (diphenylphosphino)ferrocene] dichloride and potassium acetate in N,N-dimethyl-formamide at 80°C in an inert atmosphere .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chlorobenzofuran consists of a benzofuran ring substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H .Physical And Chemical Properties Analysis

5-Bromo-7-chlorobenzofuran is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 231.48 .Scientific Research Applications

Anticancer Activity

A study by Shi et al. (2020) synthesized a heterocyclic compound using 5-bromo-2-chlorobenzoic acid as a starting material. This compound showed inhibitory effects on human lung adenocarcinoma cells in vitro and confirmed anticancer activity in vivo through xenograft experiments (Shi et al., 2020).

Synthesis of Pharmaceuticals

Research by Jie Yafei (2011) involved the use of 5-bromo-2-chlorobenzoic acid in the synthesis of the antidiabetic drug Dapagliflozin. This synthesis illustrates the utility of 5-bromo-2-chlorobenzofuran derivatives in pharmaceutical manufacturing (Jie Yafei, 2011).

Antimicrobial Activity

Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into derivatives of 5-chlorobenzofuran, which demonstrated antibacterial and antifungal properties. This research highlights the potential of 5-bromo-7-chlorobenzofuran derivatives in developing antimicrobial agents (Kumar et al., 2022).

Utility in Organic Synthesis

Siddiqui (2013) investigated the synthesis of nitrogenous heterocycles using 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, demonstrating the compound's utility in the field of organic chemistry and its potential for creating a variety of novel compounds (Siddiqui, 2013).

Safety and Hazards

Future Directions

Benzofuran compounds, including 5-Bromo-7-chlorobenzofuran, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential lead compounds for the development of new therapeutic agents . Future research will likely focus on exploring their full therapeutic potential and developing structure-activity relationships for these compounds as antimicrobial drugs .

Mechanism of Action

- The primary targets of 5-Bromo-7-chlorobenzofuran are not explicitly mentioned in the available literature. However, benzofuran derivatives have been explored for their biological activities, including antimicrobial effects. These compounds exhibit a wide range of pharmacological applications, making them promising candidates for drug discovery .

Target of Action

Scientists continue to investigate this compound to harness its full therapeutic benefits . 🌱🔬

properties

IUPAC Name |

5-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULZZFQDQMTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chlorobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)